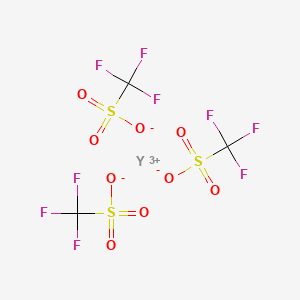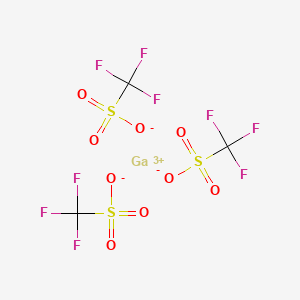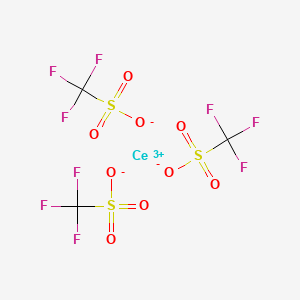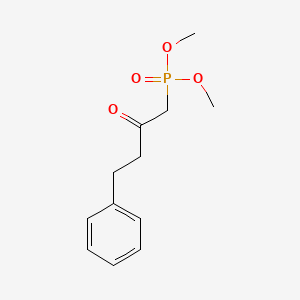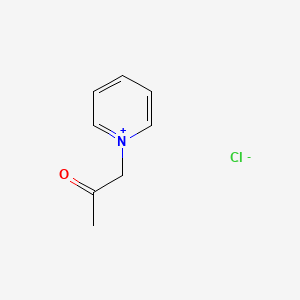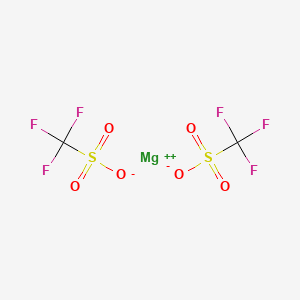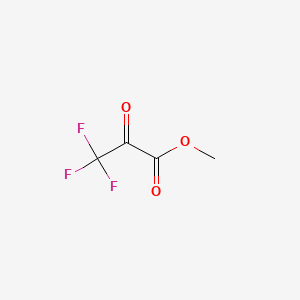
Methyl Trifluoropyruvate
Vue d'ensemble
Description
Methyl trifluoropyruvate is a chemical compound that has garnered interest due to its potential as a building block in organic synthesis, particularly for the construction of CF3-containing molecules such as γ-lactones, lactams, β-amino acids, and heterocycles10. Its utility stems from the trifluoromethyl group, which imparts unique physical, chemical, and biological properties to molecules .
Synthesis Analysis
The synthesis of methyl trifluoropyruvate can be achieved through various routes. An optimized laboratory-scale preparation starts from hexafluoropropene-1,2-oxide, leading to methyl trifluoropyruvate with yields up to 81% . Another method involves the reaction of methyl trifluoropyruvate with tris(trimethylsilyl) phosphite to produce derivatives useful in further synthetic applications .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl trifluoromethanesulfonate, has been investigated using techniques like gas electron diffraction and quantum chemical calculations, revealing conformational properties and bond angles that are crucial for understanding the reactivity of methyl trifluoropyruvate .
Chemical Reactions Analysis
Methyl trifluoropyruvate participates in various chemical reactions. It can undergo highly diastereoselective synthesis to form quaternary α-trifluoromethyl α-amino acids . It is also a precursor for α-CF3-α-amino acid derivatives, which are potential drug candidates . Furthermore, it can be used in enantioselective Friedel-Crafts alkylation reactions with indoles, pyrroles, and furans , and in [2+4]-cycloaddition reactions to form dihydrooxazines and substituted α-amino-α-trifluoromethyltetrahydrofuran-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl trifluoropyruvate are influenced by the trifluoromethyl group. This group's strong electron-withdrawing nature significantly alters the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis. The compound's reactivity has been explored in various nucleophilic reactions, leading to the formation of coupling products in high yields . Additionally, the stereoselectivity of its reactions has been studied, with configurations of predominant isomers confirmed by X-ray studies10.
Applications De Recherche Scientifique
Versatility in Organic Synthesis
MTFP has been highlighted for its dual functionality in organic reactions, serving both as an electrophile and a nucleophile. This dual functionality broadens its application in creating complex organic molecules. For instance, MTFP has been utilized in the optimized laboratory-scale preparation of itself from industrial precursors, showcasing its importance in synthetic chemistry due to the unique properties conferred by the trifluoromethyl group (Dolenský et al., 2002)[https://consensus.app/papers/methyl-333trifluoropyruvate-procedure-starting-dolenský/6c6caf2dad075c269e2469f26125ae9a/?utm_source=chatgpt].
Application in Nucleophilic Reactions
The preparation and synthetic application of a novel ketene silyl acetal derived from MTFP highlight its utility in carbon-carbon bond formation through various nucleophilic reactions. This approach allows for the synthesis of coupling products with high yields, showcasing MTFP's role in facilitating complex synthetic pathways (Takikawa et al., 2005)[https://consensus.app/papers/preparation-application-ketene-silyl-methyl-takikawa/32a68133bad85ab4998867cdf202483b/?utm_source=chatgpt].
Enantioselective Synthesis
In enantioselective synthesis, MTFP has been employed in the Friedel-Crafts alkylation of indoles, pyrroles, and furans, catalyzed by chiral phosphoric acid. This method exemplifies the incorporation of the trifluoromethyl group into biologically active molecules, an aspect of considerable interest in pharmaceutical research (Kashikura et al., 2010)[https://consensus.app/papers/friedelcrafts-alkylation-indoles-pyrroles-furans-kashikura/de538f75441a5aa495ea67560dce224a/?utm_source=chatgpt].
Chemical Properties and Reactivity
The study of the conformational landscape and chemical reactivity of MTFP, through high-resolution rotational spectroscopy, provides insights into its structural properties and the effects of the trifluoromethyl group on its reactivity. Such studies are essential for understanding the fundamental properties that make MTFP a valuable compound in chemical synthesis (Lengsfeld et al., 2020)[https://consensus.app/papers/barrier-rotation-symmetry-carbonyl-reactivity-methyl-lengsfeld/936a34184702564b84b14ba6e2585b2d/?utm_source=chatgpt].
Synthesis of Amino Acid Derivatives
MTFP has been used as a precursor for synthesizing a variety of α-CF3-α-amino acid derivatives. These derivatives have potential applications as drug candidates, showcasing MTFP's role in the development of novel pharmaceutical compounds (Skarpos et al., 2006)[https://consensus.app/papers/methyltrifluoropyruvate-imines-possessing-noxalyl-skarpos/2e8a334e43fa54ecb156a2d7c2184818/?utm_source=chatgpt].
Safety and Hazards
Methyl 3,3,3-trifluoropyruvate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Methyl 3,3,3-trifluoropyruvate is an alkyl 3,3,3-trifluoropyruvate that can be synthesized using hexafluoropropene-1,2-oxide (HFPO) as a starting material . It reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals . This suggests potential future directions in the synthesis of new compounds .
Mécanisme D'action
Target of Action
Methyl Trifluoropyruvate primarily targets enzymes such as transcriptase and ethyl diazoacetate . These enzymes play a crucial role in various biological processes, including the synthesis of amino acids .
Mode of Action
The interaction of Methyl Trifluoropyruvate with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Methyl Trifluoropyruvate affects various endogenous metabolic pathways. It is known to interact with aromatic amines, benzylic manoamines, and diamines to form corresponding hemiaminals . These interactions can influence pathways such as glycolysis, the TCA cycle, and the biosynthesis of amino acids and fatty acids .
Pharmacokinetics
The compound’s molecular weight (15606 g/mol) and its density (1529 g/mL at 25 °C) suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of Methyl Trifluoropyruvate’s action are largely dependent on the specific biochemical pathways it affects. By inhibiting key enzymes and interacting with various biochemical compounds, Methyl Trifluoropyruvate can significantly alter cellular processes .
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c1-10-3(9)2(8)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLQDIWQRQROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370581 | |
| Record name | Methyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13089-11-7 | |
| Record name | Methyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxo-3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





